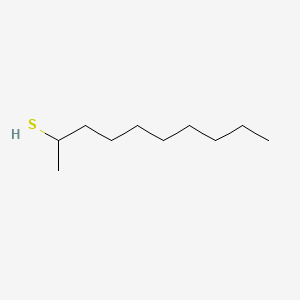

Decane-2-thiol

説明

Decane-2-thiol, also known as 1-Decanethiol or Decyl mercaptan, is an alkanethiol . Alkanethiols are organic compounds containing the thiol functional group linked to an alkyl chain . It forms a self-assembled monolayer (SAM) and can be coated as a protective coating on a variety of substrates .

Synthesis Analysis

A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . The synthesis involved a tandem benzoin condensation and hydrodeoxygenation reaction .

Molecular Structure Analysis

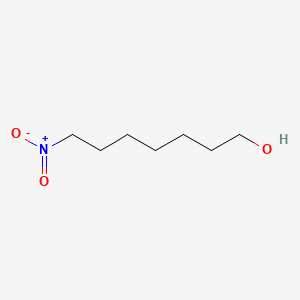

The linear formula of this compound is CH3(CH2)9SH . It has a molecular weight of 174.35 . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

This compound can participate in radical-mediated thiol–ene ‘click’ reactions . These reactions are applied to amino acid and peptide ligation in deep eutectic solvents . Another study reported a Cu-catalyzed azide−alkyne−thiol reaction forming thiotriazoles as the major byproduct under widely used bio-orthogonal protein labeling “click” conditions .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 114 °C/13 mmHg (lit.) and a melting point of −26 °C (lit.) . The density of this compound is 0.824 g/mL at 25 °C (lit.) .

科学的研究の応用

1. Micro-Mechanical Systems and Surface Interactions

Decane-2-thiol plays a significant role in the study of micro-mechanical systems, particularly in understanding the mechanical effects induced by the adsorption of molecules like decane-thiol onto surfaces such as gold. This interaction is crucial for the functioning of microcantilevers, which are sensitive to surface phenomena due to their high surface-to-volume ratio (Garraud, Amiot, Hild, & Roger, 2007).

2. Fluorescence Quenching and Anti-Fraud Technologies

The interaction of organo-soluble decane thiol monolayer-protected gold nanoparticles with fluorescent molecules like perylene diimide (PDI) is another area of interest. This interaction leads to modifications in the fluorescence properties of PDI, depending on the size and shape of the nanoparticles. This finding is particularly relevant for applications like antifraud technologies (Xue, Xue, Dai, Urbas, & Li, 2013).

3. Surface Patterning and Organic Semiconductor Interfaces

Decane-thiol self-assembled monolayers on gold surfaces are used in surface patterning and modifying metal contact-organic semiconductor interfaces in organic electronic devices. Studies on the low coverage phases of decanethiol SAMs have revealed insights into their crystal structures, phase behaviors, and desorption energies (Albayrak, Duman, Bracco, & Danışman, 2013).

4. Ion Selective Electrodes for Water Sample Analysis

The synthesis of specific thiol surfactants, such as MBPD thiol surfactant, has enabled the creation of modified sensors for the potentiometric determination of ions like Cu(II) in various water samples. These advancements are crucial for environmental monitoring and analysis (Ali, Abd-Elaal, & Mohamed, 2021).

5. Electrochemical Studies and Surface Modification

Decanethiol's role in the electrochemical characteristics of electrodes, such as Au(111), in various solutions highlights its importance in understanding the adsorption and desorption processes at the molecular level. This research is significant for developing new materials and coatings (Sumi, Wano, & Uosaki, 2003).

6. In-situ Cleaning and Passivation of Metal Surfaces

The use of alkanethiols, including decanethiol, as reducing agents for treating oxidized metal surfaces has proven effective. This treatment results in the removal of oxides and the formation of a passivating layer, with potential applications in microelectronics (Whelan, Kinsella, Ho, & Maex, 2004).

作用機序

Safety and Hazards

特性

IUPAC Name |

decane-2-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKXKAHGQAWFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560758 | |

| Record name | Decane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-60-3 | |

| Record name | Decane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

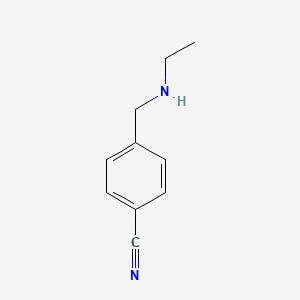

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)

![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)

![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)